molecular formula C19H23N5OS B2753285 N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896294-41-0

N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2753285
CAS RN: 896294-41-0
M. Wt: 369.49
InChI Key: RIGXYJYATLDDNQ-UHFFFAOYSA-N
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Description

The compound contains a pyrrole ring, a 1,2,4-triazole ring, and a sulfanyl group. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a biologically active scaffold which possesses a diverse nature of activities . The 1,2,4-triazole ring is a type of heterocyclic compound, containing a five-membered ring of two carbon atoms and three nitrogen atoms. The sulfanyl group (-SH), also known as a thiol group, is a functional group consisting of a sulfur atom attached to a hydrogen atom.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and 1,2,4-triazole rings, along with the sulfanyl group. The arrangement of these groups within the molecule could significantly influence its properties and reactivity .

Scientific Research Applications

Synthesis and Structural Elucidation

Compounds containing the 1,2,4-triazole ring system, similar to the one , have been synthesized and structurally elucidated, demonstrating a wide range of pharmaceutical activities. The synthesis involves condensation reactions followed by detailed spectral analysis to confirm the structure. These compounds exhibit significant biological activities, such as antibacterial, antifungal, and antituberculosis effects, attributed to their structural features (Mahyavanshi, Parmar, & Mahato, 2011).

Anticancer and Antitumor Potential

Several studies have focused on the modification and evaluation of compounds with a triazole moiety for their anticancer and antitumor activities. For instance, modifications to improve drug-like molecular properties and solubility have led to analogs with similar potency to known inhibitors and demonstrated efficacy in inhibiting tumor growth in vitro and in vivo models (Shukla et al., 2012). Other research has highlighted the synthesis of novel heterocycles incorporating thiadiazole and triazole moieties, showing promising insecticidal assessment against agricultural pests, indicative of potential applications in integrated pest management (Fadda et al., 2017).

Antimicrobial Applications

The synthesis of acetamide derivatives, including those with a triazole ring, has been explored for antimicrobial purposes. These compounds have been tested against various bacterial and fungal strains, showing significant inhibitory effects. The structure-activity relationships of these compounds provide insights into designing more effective antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Antioxidant Activity

Coordination complexes derived from pyrazole-acetamide derivatives have demonstrated antioxidant activity, highlighting the potential of these compounds in mitigating oxidative stress-related diseases. The antioxidant properties were assessed through various in vitro assays, indicating the therapeutic potential of these complexes (Chkirate et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the biological activity associated with pyrrole-containing compounds , this compound could potentially be of interest in fields such as medicinal chemistry. Further studies would be needed to explore its properties, reactivity, and potential uses .

properties

IUPAC Name

N-(3-ethylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-3-8-17-21-22-19(24(17)23-11-5-6-12-23)26-14-18(25)20-16-10-7-9-15(4-2)13-16/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGXYJYATLDDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC(=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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